((Cys31,Nva34)-Neuropeptide Y (27-36))2
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Overview
Description
((Cys31,Nva34)-Neuropeptide Y (27-36))2: is a synthetic peptide derivative of Neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This compound is specifically designed to include cysteine at position 31 and norvaline at position 34, with a focus on the segment from amino acids 27 to 36. Neuropeptide Y is known for its role in various physiological processes, including regulation of energy balance, memory, and anxiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Cys31,Nva34)-Neuropeptide Y (27-36))2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cysteine and Norvaline Incorporation: Cysteine and norvaline are incorporated at specific positions (31 and 34) using standard coupling reactions.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Large-Scale Purification: Employing preparative HPLC for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure the purity and accuracy of the peptide sequence.
Chemical Reactions Analysis
Types of Reactions
((Cys31,Nva34)-Neuropeptide Y (27-36))2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like HBTU, DIC, and DIPEA are used for amino acid substitutions.
Major Products
The major products formed from these reactions include:
Disulfide-Bonded Peptides: Resulting from oxidation of cysteine residues.
Reduced Peptides: Resulting from reduction of disulfide bonds.
Peptide Analogs: Resulting from amino acid substitutions.
Scientific Research Applications
((Cys31,Nva34)-Neuropeptide Y (27-36))2: has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neurobiological processes, including neurotransmission and receptor binding.
Medicine: Explored for potential therapeutic applications in treating conditions like obesity, anxiety, and memory disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of ((Cys31,Nva34)-Neuropeptide Y (27-36))2 involves its interaction with neuropeptide Y receptors, particularly Y1 and Y2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including:
G-Protein Coupled Receptor (GPCR) Activation: Leading to downstream effects on cyclic AMP (cAMP) levels and intracellular calcium concentrations.
Neurotransmitter Release: Influencing the release of other neurotransmitters like norepinephrine and dopamine.
Gene Expression: Affecting the expression of genes involved in energy balance, stress response, and memory.
Comparison with Similar Compounds
((Cys31,Nva34)-Neuropeptide Y (27-36))2: can be compared with other neuropeptide Y analogs and derivatives:
Neuropeptide Y (1-36): The full-length peptide with broader physiological effects.
Neuropeptide Y (27-36): The shorter segment without cysteine and norvaline modifications.
Peptide Analogs: Other modified peptides with different amino acid substitutions.
Uniqueness: : The incorporation of cysteine and norvaline at specific positions makes This compound unique in its binding affinity and specificity for neuropeptide Y receptors, potentially leading to distinct physiological effects.
Conclusion
This compound: is a valuable compound in scientific research, offering insights into peptide synthesis, neurobiological processes, and potential therapeutic applications. Its unique structure and interactions with neuropeptide Y receptors make it a promising candidate for further study in various fields.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t59-,60-,61+,62+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWKDKNIQUYAI-JULUKTQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H186N36O28S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2597.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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